5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
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Description
5-BROMO-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C19H21BrClN3O2S2 and its molecular weight is 502.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
- Research on benzo[b]thiophen derivatives, including those with bromo- and aminomethyl groups, explores their synthesis and preliminary pharmacological properties. These studies indicate the potential for various therapeutic applications, including as intermediates in the development of new pharmaceuticals (Chapman et al., 1971; Chapman, Clarke, & Sawhney, 1968) [Chapman et al., 1971; Chapman, Clarke, & Sawhney, 1968].
Antimycobacterial Activity
- A series of compounds including thiophene-2-yl derivatives has been evaluated for antimycobacterial activity against Mycobacterium tuberculosis. This highlights the importance of such compounds in developing treatments for tuberculosis, showcasing their potential in medicinal chemistry (Marvadi et al., 2020) [Marvadi et al., 2020].
Anticancer Activity
- Thiophene and thiazole derivatives have been synthesized and evaluated for their antitumor properties, indicating the role of such compounds in cancer research and potential therapeutic applications. These studies provide insights into the design and synthesis of novel compounds with anticancer activity (Horishny et al., 2020) [Horishny et al., 2020].
Properties
IUPAC Name |
5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S2.ClH/c1-13-3-2-4-14-17(13)21-19(27-14)23(8-7-22-9-11-25-12-10-22)18(24)15-5-6-16(20)26-15;/h2-6H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILUEYGSVCGIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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